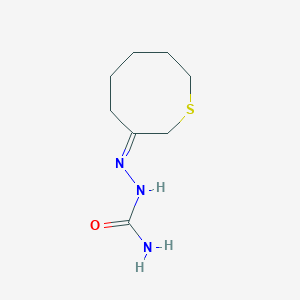![molecular formula C4H2N4S5 B296078 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B296078.png)
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is a compound with potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is not well understood. However, it is believed that this compound exerts its biological activities by interacting with cellular targets and disrupting their normal functions. For example, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal cells, as well as some viruses. This compound has also been shown to have anti-inflammatory and antioxidant activities. In addition, it has been found to have potential anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be easily stored. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the research of 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol. One potential direction is to further investigate its potential anticancer properties. Another direction is to explore its potential as an antibacterial, antifungal, and antiviral agent. In addition, this compound could be further studied for its anti-inflammatory and antioxidant activities. Finally, future research could focus on improving the solubility of this compound to make it more suitable for use in lab experiments.
Synthesemethoden
The synthesis of 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol can be achieved by the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. The synthesis of this compound is relatively simple and can be achieved in a few steps.
Wissenschaftliche Forschungsanwendungen
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol has potential applications in scientific research. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been found to have potential anticancer properties. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.
Eigenschaften
Molekularformel |
C4H2N4S5 |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
5-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C4H2N4S5/c9-1-5-7-3(11-1)13-4-8-6-2(10)12-4/h(H,5,9)(H,6,10) |
InChI-Schlüssel |
HOJIICWYDFQRKH-UHFFFAOYSA-N |
SMILES |
C1(=S)NN=C(S1)SC2=NNC(=S)S2 |
Kanonische SMILES |
C1(=S)NN=C(S1)SC2=NNC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)

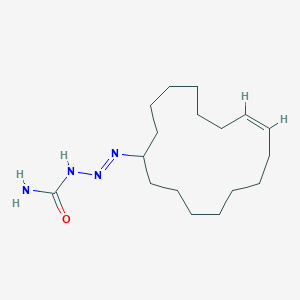
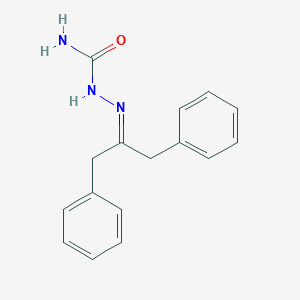
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)

![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
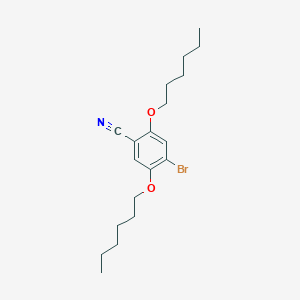
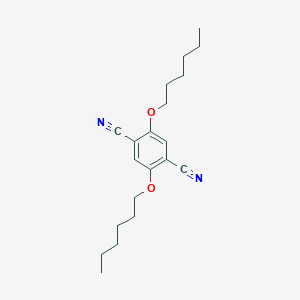
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
